"synthesis and characterization of 1-Decyl-2-methylimidazole"
"synthesis and characterization of 1-Decyl-2-methylimidazole"
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Decyl-2-methylimidazole
This document provides a comprehensive technical guide for the synthesis, purification, and characterization of 1-Decyl-2-methylimidazole. Tailored for researchers, scientists, and professionals in drug development and materials science, this guide emphasizes the underlying chemical principles, procedural rationale, and robust analytical validation required for producing this compound with high purity.
Introduction: The Versatility of N-Alkylated Imidazoles
1-Decyl-2-methylimidazole (CAS No: 42032-30-4) is a notable member of the N-alkylated imidazole family.[1][2] These compounds are critical precursors and intermediates in a wide range of applications. They form the cationic core of many room-temperature ionic liquids (ILs), which are valued as green solvents and electrolytes.[3][4] Furthermore, the imidazole scaffold is a ubiquitous feature in pharmacologically active molecules, making its derivatives, such as 1-Decyl-2-methylimidazole, valuable building blocks in medicinal chemistry.[5][6] The long decyl chain imparts significant hydrophobicity, influencing the compound's physical properties and its utility in specific applications like extraction processes.[7][8]
This guide presents a detailed examination of a standard laboratory-scale synthesis and the subsequent analytical workflow required to verify the product's identity and purity.
Part 1: Synthesis via N-Alkylation
The most direct and widely employed method for synthesizing 1-Decyl-2-methylimidazole is the N-alkylation of 2-methylimidazole with a suitable decyl halide. This reaction is a classic example of a nucleophilic substitution.
Principle and Mechanism
The reaction proceeds via an S_N2 mechanism. The imidazole ring contains two nitrogen atoms; the pyrrole-type nitrogen (N-1) is acidic, while the pyridine-type nitrogen (N-3) is basic and nucleophilic. In the presence of a base, the acidic proton on the N-1 nitrogen of 2-methylimidazole is abstracted, generating a potent imidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (1-bromodecane), displacing the bromide ion and forming the N-C bond.[6]
For 2-methylimidazole, the two nitrogen atoms are chemically equivalent with respect to alkylation due to tautomerism, so only a single N-alkylated product is formed. The choice of base and solvent is critical for reaction efficiency, preventing side reactions and facilitating product isolation.[9]
Workflow for Synthesis of 1-Decyl-2-methylimidazole
Caption: Workflow for the laboratory synthesis of 1-Decyl-2-methylimidazole.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from general procedures for the N-alkylation of imidazoles.[10]
Materials & Equipment:
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2-Methylimidazole (C₄H₆N₂)
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1-Bromodecane (C₁₀H₂₁Br)
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Sodium hydroxide (NaOH), pellets
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Toluene, anhydrous
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Deionized water
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Magnesium sulfate (MgSO₄), anhydrous
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Three-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
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Thin-Layer Chromatography (TLC) apparatus
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Rotary evaporator
Procedure:
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Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylimidazole (8.21 g, 0.1 mol) and anhydrous toluene (100 mL). Stir until the 2-methylimidazole is fully dissolved.
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Addition of Base: Carefully add sodium hydroxide pellets (4.4 g, 0.11 mol, 1.1 eq) to the solution. The use of a slight excess of base ensures complete deprotonation of the imidazole.[10]
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Addition of Alkylating Agent: Slowly add 1-bromodecane (22.13 g, 0.1 mol) to the mixture at room temperature.
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Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent) by observing the disappearance of the 2-methylimidazole spot.
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Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The inorganic salt by-product (sodium bromide) will precipitate. Filter the solid salt and wash it with a small amount of toluene.
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Work-up: Combine the filtrate and the toluene wash. Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining salts and unreacted NaOH.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
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Final Drying: Place the resulting viscous liquid under high vacuum at an elevated temperature (e.g., 70°C) for several hours to remove any residual volatile impurities.[11] This step is crucial as residual solvents can significantly affect the product's properties.[3]
Part 2: Characterization and Analysis
Thorough characterization is essential to confirm the structure of the synthesized molecule and assess its purity. A combination of spectroscopic and physical property measurements is employed.
Physicochemical Properties
The synthesized product should be a clear, slightly viscous liquid at room temperature.[2] A summary of its key physical properties is provided below.
| Property | Value | Source(s) |
| CAS Number | 42032-30-4 | [1][2] |
| Molecular Formula | C₁₄H₂₆N₂ | [1] |
| Molecular Weight | 222.37 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| Boiling Point | 157-158 °C at 3 mmHg | [2][7][8] |
| Density | 0.9 g/mL at 25 °C | [2][7][8] |
| Refractive Index (n20/D) | 1.475 | [2][7][8] |
Workflow for Product Characterization
Caption: Logical workflow for the analytical characterization of 1-Decyl-2-methylimidazole.
Spectroscopic Data Interpretation
1. ¹H NMR Spectroscopy (Proton NMR)
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Rationale: This is the most powerful tool for confirming the successful N-alkylation and the overall structure by showing the presence and connectivity of all non-exchangeable protons.
-
Expected Spectrum (in CDCl₃):
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~6.8-7.0 ppm: Two singlets (or narrow doublets, 1H each), corresponding to the two protons on the imidazole ring (H-4 and H-5).
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~3.8-4.0 ppm: A triplet (2H), representing the methylene group of the decyl chain directly attached to the imidazole nitrogen (-N-CH₂ -).
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~2.3-2.4 ppm: A singlet (3H), corresponding to the methyl group at the C-2 position of the imidazole ring.
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~1.7-1.9 ppm: A multiplet (quintet, 2H), for the second methylene group of the decyl chain.
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~1.2-1.4 ppm: A broad multiplet (~14H), representing the remaining seven methylene groups of the decyl chain.
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~0.8-0.9 ppm: A triplet (3H), for the terminal methyl group of the decyl chain.
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2. ¹³C NMR Spectroscopy (Carbon NMR)
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Rationale: Confirms the carbon skeleton of the molecule.
-
Expected Spectrum (in CDCl₃):
-
~145 ppm: Quaternary carbon at the C-2 position of the imidazole ring.
-
~120-128 ppm: Two methine carbons of the imidazole ring (C-4 and C-5).
-
~45-50 ppm: Methylene carbon attached to the nitrogen (-N-C H₂-).
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~10-35 ppm: A series of peaks corresponding to the remaining nine carbons of the decyl chain and the C-2 methyl group.
-
3. FT-IR Spectroscopy (Infrared)
-
Rationale: Identifies the functional groups present in the molecule. The disappearance of the broad N-H stretch from 2-methylimidazole is a key indicator of successful alkylation.
-
Expected Characteristic Peaks:
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2850-3000 cm⁻¹: Strong C-H stretching vibrations from the decyl and methyl groups.
-
~3100 cm⁻¹: Weaker C-H stretching from the imidazole ring.
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~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the imidazole ring.
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Absence of a broad peak ~3200-3400 cm⁻¹: Confirms the replacement of the N-H proton.
-
4. Mass Spectrometry (MS)
-
Rationale: Determines the molecular weight of the compound, providing definitive confirmation of the product's identity.
-
Expected Result (ESI+):
-
A prominent peak for the molecular ion [M+H]⁺ at m/z = 223.2.[12]
-
Conclusion
The synthesis of 1-Decyl-2-methylimidazole via N-alkylation of 2-methylimidazole is a robust and reliable procedure. The causality behind the choice of reagents—a strong base to generate the nucleophilic imidazolate and an appropriate solvent to facilitate the S_N2 reaction—is key to a successful outcome. Rigorous purification, particularly the removal of inorganic salts and residual solvents, is paramount for obtaining a high-purity product suitable for sensitive applications in research and development. The validation of the final product through a multi-technique analytical approach, including NMR, FT-IR, and Mass Spectrometry, provides a self-validating system that ensures both structural integrity and purity, meeting the high standards required for scientific and industrial use.
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